4-Bromo-10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-one
Description
Systematic Nomenclature and Structural Classification
The compound 4-bromo-10,11-dihydro-5H-dibenzo[a,d]annulen-5-one belongs to the class of polycyclic aromatic ketones with a fused tricyclic framework. Its systematic IUPAC name reflects its structural features:
- "Dibenzo[a,d]annulen-5-one" denotes a seven-membered annulene ring fused to two benzene rings at positions a and d, with a ketone group at position 5.
- "10,11-dihydro" indicates partial saturation of the annulene ring at carbons 10 and 11.
- "4-Bromo" specifies a bromine substituent at position 4 of the aromatic system.
The molecular formula is $$ \text{C}{15}\text{H}{11}\text{BrO} $$, with a molecular weight of 287.15 g/mol. Structurally, it combines a bicyclic dibenzosuberenone core (a tricyclic system of two benzene rings fused to a seven-membered cycloheptenone) with a bromine atom at the para position relative to the ketone group. This architecture places it within the broader family of annulenes—monocyclic hydrocarbons with conjugated double bonds—though its fused aromatic system modifies its electronic properties.
| Structural Feature | Description |
|---|---|
| Core framework | Tricyclic dibenzosuberenone (5H-dibenzo[a,d]cyclohepten-5-one) |
| Substituents | Bromine at position 4; ketone at position 5 |
| Hybridization | sp²-dominated aromatic system with partial saturation at C10–C11 |
| Conjugation | Extended π-system across benzene rings and annulene core |
Historical Context of Annulene Derivatives in Organic Chemistry
Annulenes, particularly dibenzo-fused derivatives, have played a pivotal role in understanding aromaticity and antiaromaticity. The synthesis of annulene in 1960 marked a milestone in confirming Hückel's rule for 4n+2 π-electron systems. However, nonplanar geometries in larger annulenes, such as annulene, revealed limitations in simple aromaticity models.
Dibenzosuberenones emerged as key intermediates in medicinal chemistry during the mid-20th century, notably in the synthesis of tricyclic antidepressants like amitriptyline. The brominated derivative, 4-bromo-10,11-dihydro-5H-dibenzo[a,d]annulen-5-one, gained prominence after advances in regioselective bromination techniques in the 1990s. A 1998 patent demonstrated aluminum chloride-catalyzed bromination of dibenzosuberone, enabling selective functionalization at position 4. This methodology addressed earlier challenges in controlling substitution patterns in polycyclic ketones, paving the way for targeted synthesis of derivatives for materials science and pharmaceutical research.
Positional Isomerism in Polycyclic Brominated Ketones
Positional isomerism in dibenzosuberenone derivatives arises from the reactivity differences between the α- and β-positions of the fused aromatic system. Bromination at position 4 (para to the ketone) is thermodynamically favored due to:
- Electronic effects : The electron-withdrawing ketone group deactivates the ortho and meta positions, directing electrophilic substitution to the para position.
- Steric factors : The annulene ring’s curvature reduces steric hindrance at position 4 compared to more congested positions like 1 or 3.
Comparative studies of isomers reveal distinct physicochemical properties:
Properties
IUPAC Name |
4-bromotricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrO/c16-13-7-3-5-11-9-8-10-4-1-2-6-12(10)15(17)14(11)13/h1-7H,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDCRYDCGKUIJOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C(=O)C3=C1C=CC=C3Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30722925 | |
| Record name | 4-Bromo-10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30722925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885269-90-9 | |
| Record name | 4-Bromo-10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30722925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The primary approach to synthesizing 4-Bromo-10,11-dihydro-5H-dibenzo[a,d]annulen-5-one involves electrophilic aromatic bromination of the corresponding 10,11-dihydro-5H-dibenzo[a,d]annulen-5-one (also known as dibenzosuberone). The bromination selectively introduces a bromine atom at the 4-position of the aromatic ring system.
Starting Material Preparation
The precursor, 10,11-dihydro-5H-dibenzo[a,d]annulen-5-one, is typically prepared by hydrogenation or partial saturation of 5H-dibenzo[a,d]cyclohepten-5-one (dibenzosuberenone), which contains a double bond in the seven-membered ring. This hydrogenation can be achieved catalytically under mild conditions to preserve the aromatic system while reducing the ring unsaturation.
Bromination Reaction Conditions
Electrophilic bromination is commonly performed using bromine (Br2) or N-bromosuccinimide (NBS) as the brominating agent. The reaction is typically carried out in non-polar solvents such as chloroform (CHCl3) or carbon tetrachloride (CCl4), which facilitate selective monobromination.
- Reagents : Bromine or N-bromosuccinimide (NBS)
- Solvents : Chloroform, carbon tetrachloride, or dichloromethane
- Temperature : Controlled at 0°C to room temperature to avoid polybromination
- Reaction Time : Several hours, monitored by thin-layer chromatography (TLC)
Mechanism of Bromination
The bromination proceeds via electrophilic aromatic substitution, where the bromonium electrophile attacks the activated aromatic ring at the 4-position, favored by electronic and steric factors. The presence of the ketone group influences the regioselectivity due to its electron-withdrawing effect.
Data Table: Typical Bromination Reaction Parameters and Outcomes
Research Findings on Preparation
Selective Bromination : Studies consistently show that the bromination of the dihydro derivative proceeds regioselectively at the 4-position, attributed to the electron density distribution influenced by the ketone group and the fused ring system.
Reagent Choice Impact : N-bromosuccinimide (NBS) offers milder conditions and better selectivity compared to elemental bromine, reducing side reactions and overbromination.
Solvent Effects : Non-polar solvents such as chloroform and carbon tetrachloride are optimal to maintain the solubility of reactants and control the reaction rate.
Reaction Monitoring : Thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are standard techniques to monitor the progress and confirm the regioselectivity of bromination.
Scale-Up Considerations : Although industrial-scale synthesis data are limited, the laboratory methods are scalable with adjustments to reaction time, temperature control, and purification techniques to optimize yield and purity.
Summary Table of Preparation Approaches
Analytical Characterization Post-Preparation
- NMR Spectroscopy : Proton and carbon NMR confirm the substitution pattern and ring saturation.
- Mass Spectrometry (MS) : Molecular ion peak at m/z consistent with C15H11BrO (Molecular weight ~287.15 g/mol).
- Melting Point : Characteristic melting point range confirms purity.
- Chromatography : High-performance liquid chromatography (HPLC) or column chromatography used for purification.
Chemical Reactions Analysis
Substitution Reactions
The bromine atom at position 4 undergoes nucleophilic substitution under specific conditions, enabling functionalization of the tricyclic core.
Reduction Reactions
The ketone group is reducible to secondary alcohols, while the bromine can remain intact or participate in further reactions.
Oxidation Reactions
The ketone group and aromatic system participate in oxidation pathways.
Acid-Catalyzed Cyclizations
The compound undergoes transannular Friedel-Crafts reactions under acidic conditions, forming complex bicyclic scaffolds.
Grignard and Organometallic Reactions
The bromine atom facilitates organometallic coupling or substitution.
Comparative Reactivity Table
Mechanistic Insights
-
Friedel-Crafts Cyclization : Protonation of the ketone activates the carbonyl, enabling electrophilic attack on the adjacent aromatic ring, followed by intramolecular cyclization .
-
Dehydrohalogenation : Base-mediated E2 elimination removes HBr, forming a conjugated diene system .
-
Grignard Reactivity : Bromine substitution with organomagnesium reagents proceeds via a two-electron transfer mechanism .
Scientific Research Applications
4-Bromo-10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It can be employed in the study of biological systems and as a tool in molecular biology research.
Industry: It is used in the production of materials and chemicals with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 4-Bromo-10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-one exerts its effects depends on its specific application. In drug discovery, for example, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways and targets involved would vary based on the context of its use.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below summarizes key structural analogs, their substituents, and applications:
Electronic and Geometric Effects
- Bromine vs. Fluorine Substitution : The 4-bromo derivative’s larger atomic radius and electron-withdrawing nature may increase electrophilicity at the carbonyl group compared to 4-fluoro analogs. Fluorine’s smaller size and strong electronegativity enhance metabolic stability but reduce polarizability .
- Positional Isomerism : Bromination at the 10-position (bridgehead) in 10-bromo-dibenzosuberone creates steric hindrance, limiting reactivity in certain reactions (e.g., Suzuki coupling) compared to the 4-bromo isomer .
- Bond Length and Ring Flexibility : Theoretical studies indicate that substituents influence the C10-C11 bond length (1.345–1.544 Å) and ring planarity. Bromine’s steric bulk may reduce ring flexibility compared to unsubstituted dibenzosuberone .
Q & A
Q. What are the key steps in synthesizing 4-Bromo-10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-one?
Synthesis typically involves bromination of the parent compound, 10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-one. A reported method starts with 10,11-dihydro-5H-dibenzo[a,d][7]annulene-5-thione as a precursor, followed by bromination under controlled conditions (e.g., using bromine or N-bromosuccinimide in a non-polar solvent). Purification via column chromatography and characterization by H/C NMR are critical steps .
Example Reaction Conditions :
| Step | Reagent/Condition | Purpose |
|---|---|---|
| Bromination | N-bromosuccinimide (NBS), CCl, 0°C | Selective bromination at the 4-position |
| Purification | Silica gel chromatography (hexane:EtOAc) | Isolation of pure product |
| Characterization | H NMR (400 MHz, CDCl) | Confirmation of structure |
Q. How is the structural conformation of this compound validated?
X-ray crystallography is the gold standard for structural validation. For example, single-crystal X-ray diffraction can resolve bond lengths, dihedral angles (e.g., C–C distances of ~1.40 Å and Br–C–C angles of ~120°), and molecular packing . Complementary techniques include:
- NMR Spectroscopy : H NMR peaks at δ 7.35 (aromatic protons) and δ 3.15 (methylene groups) align with the dibenzannulene framework .
- IR Spectroscopy : Stretching frequencies for carbonyl (C=O) and C–Br bonds (~1700 cm and ~550 cm, respectively).
Q. What safety protocols are essential for handling this compound?
Based on GHS hazard statements (H315: skin irritation; H319: eye irritation), researchers should:
- Use PPE: Nitrile gloves, lab coats, and safety goggles.
- Work in a fume hood to avoid inhalation.
- Store in sealed containers at room temperature, away from oxidizers .
- Emergency procedures: In case of exposure, rinse eyes/skin with water for 15 minutes and consult safety data sheets (SDS) for specific first-aid measures .
Advanced Research Questions
Q. How can contradictions in spectroscopic data during characterization be resolved?
Discrepancies between experimental and theoretical data (e.g., unexpected H NMR splitting patterns) may arise from dynamic effects like ring puckering. Strategies include:
- Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-B3LYP/6-31G* optimized structures .
- Variable-Temperature NMR : Identify conformational equilibria by observing peak coalescence at higher temperatures.
- X-ray Diffraction : Resolve ambiguities by determining the solid-state structure .
Q. What strategies optimize the electrochemical properties of this compound for photochemical applications?
Cyclic voltammetry (CV) studies reveal redox behavior critical for photochemical switching. For instance:
- Electrode Selection : Glassy carbon electrodes in CHCl with 0.1 M TBAPF as supporting electrolyte provide stable measurements.
- Substituent Effects : Introducing electron-withdrawing groups (e.g., Br) stabilizes reduced states, altering oxidation potentials .
Example CV Parameters :
| Parameter | Value |
|---|---|
| Scan Rate | 100 mV/s |
| E (Oxidation) | +1.2 V vs. SCE |
| Diffusion Coefficient | 5.6 × 10 cm/s |
Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?
DFT calculations (e.g., B3LYP/6-311+G**) model reaction pathways:
- Bromine Reactivity : Calculate the C–Br bond dissociation energy (~65 kcal/mol) to assess suitability for Suzuki-Miyaura coupling.
- Transition-State Analysis : Identify steric hindrance from the dibenzannulene framework, which may slow aryl-bromide activation .
Key Outputs :
- HOMO/LUMO maps to predict nucleophilic/electrophilic sites.
- Mulliken charges on bromine (-0.3 e) to estimate leaving-group ability.
Data Contradiction Analysis
Q. How to address discrepancies in reported melting points or solubility?
Variations may stem from polymorphic forms or impurities. Mitigation steps:
- Recrystallization : Use solvents like ethanol or acetonitrile to isolate pure polymorphs.
- Thermogravimetric Analysis (TGA) : Differentiate between decomposition and melting events.
- HPLC Purity Checks : Ensure >98% purity to exclude impurity effects .
Methodological Resources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
